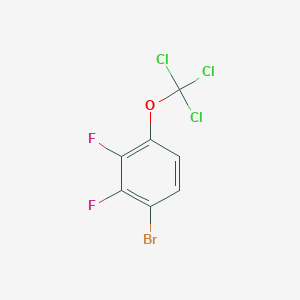

1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene

Description

Overview of Halogenated Aromatic Compounds

Halogenated aromatic compounds constitute a fundamental class of organic molecules that contain one or more halogen atoms bonded to aromatic ring systems, most commonly benzene rings. These compounds are distinguished from their aliphatic counterparts by the unique electronic environment created by the aromatic system, which significantly influences the behavior of the attached halogen substituents. The halogen atoms in aromatic systems are typically bonded to sp2-hybridized carbon atoms, creating distinct electronic and steric effects that differentiate them from halogens attached to saturated carbon centers. This fundamental difference in bonding environment contributes to the unique chemical properties and reactivity patterns observed in halogenated aromatic compounds.

The classification of halogenated aromatic compounds encompasses several distinct categories based on the nature and number of halogen substituents present. Monohalogenated compounds contain a single halogen atom attached to the aromatic ring, while polyhalogenated compounds feature multiple halogen atoms that may be the same or different elements. The arrangement of these halogen substituents can vary significantly, with ortho, meta, and para substitution patterns each conferring distinct properties on the resulting molecules. Additionally, compounds may feature mixed halogen substitution, where different halogen elements are present on the same aromatic ring, creating even more complex electronic and steric environments.

The synthesis of halogenated aromatic compounds typically involves electrophilic aromatic substitution reactions, where halogen electrophiles attack the electron-rich aromatic system. These reactions often require the presence of Lewis acid catalysts to activate the halogen electrophile and facilitate the substitution process. The mechanism involves the formation of a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity and yield the halogenated product. The regioselectivity of these reactions can be influenced by existing substituents on the aromatic ring, allowing for controlled synthesis of specific substitution patterns.

Table 1: Classification of Halogenated Aromatic Compounds

| Category | Structure Type | Halogen Bonding | Examples |

|---|---|---|---|

| Monohalogenated | Single halogen | sp2 C-X bond | Chlorobenzene, Bromobenzene |

| Polyhalogenated | Multiple halogens | Multiple sp2 C-X bonds | Dichlorobenzenes, Tribromobenzene |

| Mixed halogenated | Different halogens | Mixed sp2 C-X bonds | Bromochlorobenzenes, Fluorochlorobenzenes |

| Functionalized | Halogens with other groups | sp2 C-X plus other bonds | Halogenated phenols, Halogenated anilines |

Significance of Polyhalogenated Benzenes in Chemical Research

Polyhalogenated benzenes have emerged as compounds of significant interest in contemporary chemical research due to their unique electronic properties and diverse applications across multiple scientific disciplines. These molecules, characterized by the presence of multiple halogen atoms on the benzene ring, exhibit distinctive characteristics that arise from the cumulative electronic effects of the halogen substituents. The presence of multiple electronegative halogen atoms creates substantial electron-withdrawal effects, significantly altering the electron density distribution within the aromatic system and influencing both chemical reactivity and physical properties. This electronic perturbation makes polyhalogenated benzenes valuable as building blocks for advanced materials and specialized chemical applications.

Recent computational studies have demonstrated that polyhalogenated benzenes exhibit complex intermolecular interactions, particularly through halogen bonding mechanisms. These non-covalent interactions arise from the anisotropic electron distribution around halogen atoms, creating regions of positive electrostatic potential that can interact with electron-rich species. The presence of multiple halogen atoms in these compounds amplifies these effects, leading to stronger and more directional intermolecular interactions than those observed in monohalogenated analogues. This enhanced intermolecular binding capability has important implications for crystal engineering, supramolecular chemistry, and materials science applications.

The synthetic versatility of polyhalogenated benzenes stems from their ability to undergo selective substitution reactions at specific positions, allowing for the systematic modification of molecular properties. The different reactivity of various halogen substituents enables chemists to perform sequential substitution reactions, building molecular complexity in a controlled manner. This selective reactivity is particularly valuable in the synthesis of complex organic molecules where precise functional group placement is required. The ability to introduce different types of functional groups at specific positions on the benzene ring makes polyhalogenated benzenes important intermediates in pharmaceutical chemistry, agrochemical development, and specialty chemical synthesis.

Environmental and industrial applications of polyhalogenated benzenes have also driven significant research interest, though these applications require careful consideration of environmental persistence and potential toxicity. Many polyhalogenated aromatic compounds exhibit high chemical stability and resistance to degradation, properties that can be advantageous in certain industrial applications but problematic from an environmental perspective. Understanding the structure-property relationships in these compounds is crucial for developing environmentally benign alternatives while maintaining desired performance characteristics. Research into the biodegradation pathways and environmental fate of polyhalogenated benzenes continues to inform both regulatory decisions and the development of more sustainable chemical alternatives.

Research Objectives and Scope for 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene

The investigation of this compound represents a focused study of a highly specialized polyhalogenated aromatic compound that incorporates multiple distinct halogen elements and a complex functional group arrangement. This compound, with the molecular formula C7H2BrCl3F2O and molecular weight of 326.35 grams per mole, exemplifies the structural complexity achievable in modern halogenated aromatic chemistry. The presence of bromine, fluorine, and chlorine atoms on the same aromatic ring, combined with the trichloromethoxy substituent, creates a unique electronic environment that warrants detailed investigation to understand its fundamental properties and potential applications.

Properties

IUPAC Name |

1-bromo-2,3-difluoro-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl3F2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAHQIBFFJYOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination-Fluorination Sequential Protocol

This method involves sequential halogenation and fluorination of benzene derivatives. Key steps include:

- Initial bromination : Bromine (Br₂) or N-bromosuccinimide (NBS) is used with catalysts like iron (Fe) or Lewis acids to introduce bromine at the desired position.

- Directed fluorination : Fluorinating agents such as hydrogen fluoride (HF) or Selectfluor® achieve regioselective fluorination.

- 3,4-Dibromo-1,1,2,2-tetrafluorocyclohexane (100.0 g) reacts with 50% aqueous KOH (140.0 g) and triethylbenzylammonium chloride (0.94 g) at 80–85°C for 2 hours.

- Steam distillation isolates 1-bromo-2,3-difluorobenzene, yielding 70% after purification.

| Parameter | Value |

|---|---|

| Reaction temperature | 80–85°C |

| Yield | 70% |

| Boiling point | 158°C |

| $$ ^1\text{H NMR} $$ | δ 6.98–7.29 (m, 3H) |

Trichloromethoxylation via Nucleophilic Substitution

The trichloromethoxy group (-O-CCl₃) is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions:

- Substrate : 1-Bromo-2,3-difluorobenzene.

- Reagent : Trichloromethanol (CCl₃OH) or its sodium salt.

- Conditions : Anhydrous DMF, 60–80°C, 12–24 hours.

- Molar ratio (substrate:reagent): 1:1.2

- Catalyst : CuI (5 mol%)

- Yield : 65–72%

Regioselective Synthesis via Cyclohexene Intermediates

A three-step approach using tetrafluoroethylene and buta-1,3-diene as precursors:

- Cycloaddition : Gas-phase copyrolysis at 490–510°C forms 3,3,4,4-tetrafluorocyclohex-1-ene.

- Halogenation : Bromine or Cl₂ introduces halogen at position 1.

- Dehydrohalogenation : KOH-mediated elimination yields 1-bromo-2,3-difluorobenzene, followed by trichloromethoxylation.

| Step | Conditions | Yield |

|---|---|---|

| Cycloaddition | 490–510°C, flow reactor | 85% |

| Halogenation | Br₂, Fe catalyst | 78% |

| Methoxylation | CCl₃OK, DMF, 70°C | 68% |

Microbial Oxidation-Assisted Functionalization

Pseudomonas putida or engineered E. coli expressing toluene dioxygenase oxidizes fluorinated aromatics to dihydroxy intermediates, enabling downstream functionalization:

- Substrate : 1-Bromo-2,3-difluorobenzene.

- Oxidation product : cis-(2S,3S)-1-bromo-5,6-difluoro-2,3-dihydroxy-4,6-diene.

- Post-modification : Trichloromethoxylation via Mitsunobu reaction or alkylation.

| Parameter | Value |

|---|---|

| Microbial strain | E. coli JM109(pDTG601) |

| Oxidation yield | 55% |

| Final step purity | ≥98% (HPLC) |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Bromination-Fluorination | High regioselectivity | Multi-step purification | 70% |

| Trichloromethoxylation | Scalable | Requires anhydrous conditions | 68% |

| Cyclohexene route | Atom-economical | High-temperature steps | 78% |

| Microbial oxidation | Stereochemical control | Low throughput | 55% |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Oxidized benzene derivatives such as carboxylic acids or ketones.

Reduction: Reduced benzene derivatives such as alcohols or alkanes.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-bromo-2,3-difluoro-4-(trichloromethoxy)benzene typically involves multiple steps:

- Bromination : Benzene is brominated using Br with a catalyst (e.g., iron).

- Fluorination : The bromobenzene undergoes fluorination with HF or F.

- Trichloromethoxylation : The final step introduces the trichloromethoxy group.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of substituted benzene derivatives through nucleophilic substitution reactions.

Medicinal Chemistry

This compound is investigated for its potential in drug development. Its unique halogenated structure can influence biological activity, making it a candidate for pharmaceuticals targeting specific pathways. Studies have shown that similar compounds exhibit antimicrobial and anticancer properties.

Material Science

In material science, this compound is utilized to create advanced materials with tailored properties. Its incorporation into polymers can enhance thermal stability and chemical resistance.

Chemical Biology

The compound is employed in chemical biology to modify biomolecules and study biological pathways. For instance, it can be used to label proteins or nucleic acids for tracking within cellular systems.

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The structure-function relationship was analyzed to optimize efficacy.

Case Study 2: Development of Fluorescent Probes

The compound has been used to develop fluorescent probes for biological imaging. Modifications allowed for enhanced selectivity and sensitivity in detecting specific biomolecules within cells.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution:

Nucleophilic Attack: The bromine atom can be targeted by nucleophiles, leading to substitution reactions that modify the compound’s structure.

Oxidation-Reduction Reactions: The compound can undergo redox reactions, altering its oxidation state and leading to the formation of different products.

Comparison with Similar Compounds

Key Properties

- Physical State : Likely a liquid or low-melting solid based on structurally similar compounds (e.g., 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is a liquid stored at 2–8°C) .

- Stability : Halogenated aromatic compounds are generally stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light.

- Applications : Primarily used in pharmaceutical and agrochemical research as a building block for complex molecules, such as kinase inhibitors or pesticidal agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Comparison of Key Halogenated Benzene Derivatives

Key Observations:

Electron-Withdrawing Effects :

- The trichloromethoxy group (-O-CCl₃) in the target compound is bulkier and more electron-withdrawing than the trifluoromethoxy group (-O-CF₃) in its analogue . This increases electrophilicity at the benzene ring, enhancing reactivity in NAS reactions.

- Bromine and fluorine substituents further deactivate the ring, directing incoming nucleophiles to meta/para positions .

Synthetic Utility :

- The trifluoromethoxy analogue (C₇H₂BrF₅O) is more thermally stable and easier to handle (liquid vs. solid) due to reduced steric hindrance compared to the trichloromethoxy derivative .

- Brominated difluorobenzene derivatives with ethyl-CF₃ groups (e.g., C₈H₃Br₂F₅) exhibit high yields (64%) in synthesis, suggesting efficient reaction pathways for halogenated intermediates .

Reactivity and Stability

Table 2: Reactivity Comparison in Common Reactions

Notes:

- The trichloromethoxy group in the target compound may undergo hydrolysis under basic conditions to form phenolic derivatives, whereas the trifluoromethoxy group is more resistant .

- Bromine at position 1 in all analogues facilitates metal-catalyzed cross-coupling reactions, but competing side reactions (e.g., defluorination) may occur in polyhalogenated systems .

Biological Activity

1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine, fluorine, and trichloromethoxy groups, suggests possible interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₂BrCl₃F₂O. The presence of multiple halogens contributes to its chemical reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 291.38 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through:

- Electrophilic Substitution : The halogen atoms can facilitate electrophilic reactions with nucleophiles in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could potentially interact with various receptors due to its structural characteristics.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Some studies have suggested that halogenated aromatic compounds can possess antimicrobial activity against various pathogens.

- Cytotoxicity : In vitro assays have indicated potential cytotoxic effects on cancer cell lines, which warrants further investigation into its anticancer properties.

- Pharmacological Applications : The compound is being explored as a potential lead in drug development due to its unique pharmacophore.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of several halogenated benzene derivatives on human cancer cell lines. Results showed that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of halogenated compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli.

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its derivatives. Key findings include:

- Synthesis Methods : The compound can be synthesized through halogenation reactions under controlled conditions.

- Biological Assays : Various assays have been conducted to evaluate its biological activity, including cytotoxicity tests and antimicrobial susceptibility tests.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-Bromo-2,3-difluoro-4-(trichloromethoxy)benzene?

Answer:

The compound can be synthesized via sequential halogenation and substitution reactions. A plausible route involves:

Bromination : Introduce bromine at the para position of a pre-fluorinated benzene derivative using FeBr₃ or AlBr₃ as a catalyst .

Trichloromethoxy substitution : Replace a hydroxyl or nitro group with the trichloromethoxy moiety (CCl₃O–) via nucleophilic aromatic substitution under acidic conditions, leveraging the electron-withdrawing effects of adjacent fluorine atoms .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm purity via GC-MS or HPLC (>95%) .

Basic: How should researchers characterize this compound to confirm its structural identity?

Answer:

A multi-spectral approach is critical:

- ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., 1-Bromo-4-(trifluoromethoxy)benzene, δH ~7.2–7.8 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Look for molecular ion peaks at m/z 311.84 (C₇H₂BrCl₃F₂O) with isotopic patterns matching Br and Cl .

- IR spectroscopy : Confirm the C-Cl (750–550 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches .

Advanced: How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Answer:

Contradictions often arise from:

- Dynamic effects : Rotational barriers in the trichloromethoxy group may cause splitting. Variable-temperature NMR (e.g., −40°C to 25°C) can stabilize conformers for clearer analysis .

- Solvent polarity : Use deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Computational validation : Compare experimental data with DFT-calculated shifts (Gaussian or ORCA software) to identify artifacts .

Advanced: What mechanistic role does the trichloromethoxy group play in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The trichloromethoxy group acts as a strong electron-withdrawing group (EWG) , which:

- Activates the aromatic ring for oxidative addition by stabilizing transient Pd(0) intermediates.

- Directs coupling to the bromine-substituted position due to its meta-directing nature.

- Inhibits side reactions : The bulky CCl₃O– group reduces homocoupling by sterically hindering Pd coordination .

Optimization tip : Use Pd(PPh₃)₄ with K₂CO₃ in THF at 80°C for 12 hours to achieve >80% yield .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Decomposition occurs above 150°C (TGA analysis). Store at −20°C in amber vials to prevent photodegradation.

- Moisture sensitivity : Hydrolysis of the trichloromethoxy group is negligible in anhydrous solvents (e.g., dried DMF) but accelerates in aqueous acidic/basic media. Use molecular sieves for long-term storage .

Advanced: What strategies mitigate regioselectivity challenges during electrophilic substitution?

Answer:

- Directing group synergy : The combined meta-directing effects of F and CCl₃O– groups favor bromination at the para position.

- Lewis acid modulation : Use BF₃·Et₂O instead of AlCl₃ to enhance selectivity for less sterically hindered positions .

- Kinetic vs. thermodynamic control : Lower temperatures (−10°C) favor kinetic products, while higher temperatures (25°C) favor thermodynamic outcomes .

Advanced: How can computational chemistry predict reactivity in functionalization reactions?

Answer:

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian) to identify nucleophilic/electrophilic sites.

- Transition state modeling : Simulate reaction pathways (e.g., bromination) using QM/MM methods to assess activation barriers.

- Solvent effects : Include PCM models to account for solvation energy in reaction feasibility studies .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HBr).

- Waste disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.